IGF-I is primarily produced in the liver as a response to growth hormone stimulation. It circulates in the bloodstream, bound to specific binding proteins that modulate its bioavailability and activity. The classification of IGF-I (24-41) TFA falls under peptide hormones, specifically within the insulin-like growth factor family, which also includes other related peptides such as IGF-II. This fragment is classified as a bioactive peptide due to its ability to interact with the insulin-like growth factor receptor, influencing various cellular processes.
The synthesis of IGF-I (24-41) TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally follows these steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Additionally, characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of IGF-I (24-41) TFA.
IGF-I (24-41) TFA consists of a specific sequence of amino acids that contributes to its three-dimensional conformation. The molecular structure can be represented by its sequence:
This sequence contains essential residues that facilitate binding to the insulin-like growth factor receptor.
The molecular weight of IGF-I (24-41) TFA is approximately 1,500 Daltons, depending on the exact modifications made during synthesis. The peptide's structural characteristics can be analyzed using computational modeling techniques to predict its conformation in solution and interaction with receptors.
IGF-I (24-41) TFA undergoes several chemical reactions that are critical for its biological activity:
The kinetics of these reactions can be studied using radiolabeled peptides or fluorescent tagging methods to quantify binding affinity and receptor activation levels.
The mechanism by which IGF-I (24-41) TFA exerts its effects involves several key steps:
Studies have shown that IGF-I (24-41) TFA can enhance cellular responses similar to those induced by full-length IGF-I, albeit with potentially different efficacy or specificity due to its truncated nature.
IGF-I (24-41) TFA is typically a white or off-white powder that is soluble in aqueous solutions at physiological pH. It exhibits stability under various storage conditions but may require specific handling protocols due to its sensitivity to degradation.
The chemical properties include:
IGF-I (24-41) TFA has several applications in scientific research:
Insulin-like Growth Factor I (IGF-I) belongs to an evolutionarily conserved peptide family sharing ~50% amino acid sequence homology with proinsulin. This homology stems from a common ancestral precursor molecule dating back approximately 600 million years, with divergence occurring around the emergence of vertebrates to accommodate specialized metabolic and mitogenic functions [2] [6]. The IGF-I (24-41) fragment corresponds to a segment within the B and C domains of full-length IGF-I (70 amino acids), specifically encompassing residues Tyr²⁴ to Thr⁴¹. This region exhibits significant structural conservation across mammalian species, underscoring its biological importance [1] [4].
Functionally, the 24-41 fragment retains partial neurotrophic and growth-promoting activities of the intact IGF-I molecule. In vivo studies in neonatal CD-1 mice demonstrated that intracerebroventricular administration of IGF-I (24-41) (200 ng/dose) significantly increased ultrasonic vocalization rates on postnatal day 8—a behavioral indicator of neurodevelopmental maturation. Notably, this fragment did not influence sensorimotor development, highlighting the domain-specific functionality of this region [3] [5]. The evolutionary retention of this sequence suggests its role in fundamental processes like somatic growth and neural circuit development, potentially through interactions with conserved receptor systems [1] [3].
Table 1: Evolutionary and Functional Attributes of IGF-I Domains
Domain | Amino Acid Residues | Evolutionary Conservation | Primary Functions |
---|---|---|---|
B-domain | 1-29 | Moderate | Receptor docking |
24-41 fragment | 24-41 | High | Neurotrophic activity, Somatic growth |
C-domain | 30-41 | High | Binding protein interaction |
A-domain | 42-62 | High | Receptor activation |
D-domain | 63-70 | Variable | Bioavailability modulation |
The receptor binding profile of IGF-I (24-41) is defined by its interaction with the Type 1 IGF receptor (IGF-1R) and limited cross-reactivity with the insulin receptor (IR). While full-length IGF-I binds IGF-1R with ~1000-fold higher affinity than insulin receptors, fragments like IGF-I (24-41) exhibit distinct binding characteristics due to their reduced structural complexity [2] [7]. Key determinants include:
Importantly, the fragment shows negligible affinity for the Type 2 IGF receptor (IGF-2R), which preferentially binds IGF-II [7].
The 24-41 sequence (YFNKPTGYGSSSRRAPQT) encodes specificity determinants through electrostatic and structural features:
Table 2: Functional Residues in IGF-I (24-41) and Their Roles
Residue Position | Amino Acid | Function | Impact of Modification |
---|---|---|---|
Tyr²⁴ (B25) | Tyrosine | Receptor docking | Loss of IGF-1R affinity upon iodination |
Arg³⁷-Arg³⁸ | Arginine pair | Charge specificity | Reduced IGF-1R binding when neutralized |
Phe²⁵ | Phenylalanine | Hydrophobic core | Disrupted conformation upon substitution |
Ser³⁹-Ser⁴⁰-Ser⁴¹ | Serine triad | Solubility & stability | Altered pharmacokinetics |
The bioactivity of IGF-I fragments is highly sequence-dependent, as demonstrated by comparative functional studies:
Mechanistically, 24-41 contains the B-domain receptor contact site, while 57-70 lacks residues critical for IGF-1R interaction (e.g., Tyr²⁴ and Arg³⁷-Arg³⁸) [7] [9].
IGF-I (24-41) vs. IGF-I (30-41):
In vivo, the 30-41 fragment fails to stimulate ultrasonic vocalization, confirming the necessity of the intact 24-41 sequence for neurobehavioral effects [3].
IGF-I (24-41) vs. Full-Length IGF-I:
These distinctions underscore the modular design of IGF-I, where discrete domains mediate unique biological outputs. The 24-41 fragment represents a minimally active motif for neurobehavioral modulation, while other regions (e.g., 42-62) are indispensable for metabolic and mitogenic functions [1] [6].
Comprehensive Compound Listing
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7